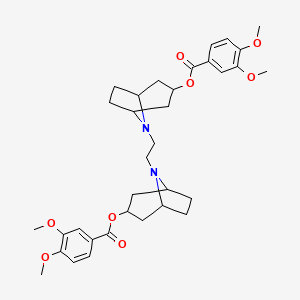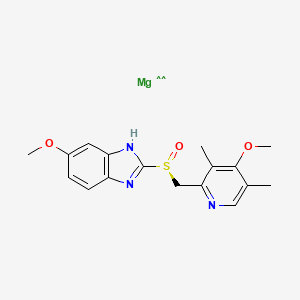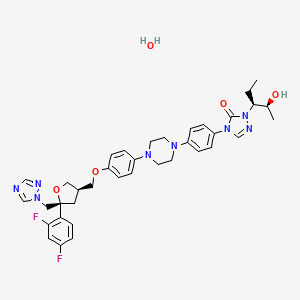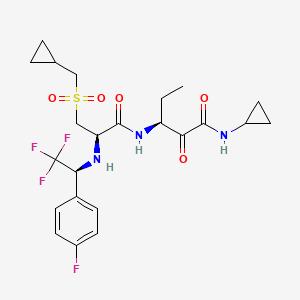
Nivolumab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nivolumab is a human immunoglobulin G4 monoclonal antibody that targets the programmed death receptor-1 (PD-1) on T cells. It is primarily used as an immunotherapy for various types of cancer, including melanoma, non-small cell lung cancer, renal cell carcinoma, Hodgkin lymphoma, and more . By blocking the PD-1 pathway, this compound enhances the body’s immune response against cancer cells .
Wissenschaftliche Forschungsanwendungen
Nivolumab has a wide range of applications in scientific research, particularly in the fields of oncology and immunology :
Cancer Treatment: this compound is used to treat various types of cancer by enhancing the immune system’s ability to target and destroy cancer cells.
Immunotherapy Research: It serves as a model for studying immune checkpoint inhibitors and their role in cancer therapy.
Combination Therapies: Research is ongoing to explore the efficacy of this compound in combination with other therapeutic agents, such as ipilimumab, to improve treatment outcomes.
Wirkmechanismus
Target of Action
Nivolumab is a fully human IgG4 monoclonal antibody that primarily targets the immune checkpoint programmed death receptor-1 (PD-1) . PD-1 is a protein on the surface of immune cells called T cells .
Mode of Action
This compound works by blocking PD-1, a type of immunotherapy known as a checkpoint inhibitor . By blocking PD-1, this compound prevents a signal that inhibits the activation of T cells from attacking the cancer . This allows the immune system to recognize and destroy cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PD-1/PD-L1 signaling pathway . Normally, this pathway helps to maintain immune homeostasis by preventing overactivation of T cells. By blocking PD-1, this compound disrupts this immune evasion, allowing T cells to recognize and attack cancer cells .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with a dose-proportional increase in peak concentration and area under the curve (AUC). The time to peak plasma concentration ranges between 1-4 hours . It is administered intravenously every 2-4 weeks . The absorption pharmacokinetic properties respective to the administration of a dose of 10 mg/kg are reported to be Cmax, Tmax .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the activation of T cells and the subsequent immune response against cancer cells . This compound and Ipilimumab induced cell death and apoptosis in cardiomyocutes . Both ICIs increased NLRP3, MyD88 and p65/NF-kB expression compared to untreated cells .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other drugs, such as Ipilimumab, has been shown to enhance therapeutic outcomes across various cancers . It’s important to note that the use of this compound can also be associated with a distinct set of adverse effects, particularly immune-related adverse effects affecting various organs .
Biochemische Analyse
Biochemical Properties
Nivolumab interacts with the PD-1 receptor, which is a protein on the surface of T cells . By binding to this receptor, this compound blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2 . This interaction is crucial in regulating the immune response, and its inhibition by this compound can enhance the immune system’s ability to destroy cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking a signal that prevents activation of T cells from attacking the cancer . This enhances the immune response against tumor cells, leading to their destruction .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the PD-1 receptor. By binding to this receptor, this compound inhibits the interaction between PD-1 and its ligands, PD-L1 and PD-L2 . This blockade enhances T-cell response, boosts the immune system’s anti-tumor activity, and ultimately contributes to the destruction of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability under various stress conditions such as heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . Exposure to light was found to have the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .
Metabolic Pathways
There have not been formal studies regarding the specific metabolism of this compound, but as a human monoclonal antibody, it is suggested to be degraded into small peptides and individual amino acids .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported through the bloodstream to reach the T cells where it binds to the PD-1 receptor .
Subcellular Localization
This compound, being a monoclonal antibody, does not have a specific subcellular localization. It functions in the extracellular space where it binds to the PD-1 receptor on the surface of T cells . This binding event occurs outside the cell, and this compound does not need to enter the cell to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nivolumab is produced using recombinant DNA technology in Chinese hamster ovary cells . The process involves the insertion of the gene encoding the antibody into the cells, which then produce the antibody through natural cellular processes. The antibody is then harvested and purified using various chromatographic techniques .
Industrial Production Methods: The industrial production of this compound involves large-scale cell culture bioreactors where Chinese hamster ovary cells are grown under controlled conditions. The cells are genetically engineered to produce this compound, which is then extracted and purified through a series of filtration and chromatography steps to ensure high purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions: Nivolumab, being a monoclonal antibody, primarily undergoes protein-specific reactions such as glycosylation, deamidation, and oxidation . These reactions can affect the stability and efficacy of the antibody.
Common Reagents and Conditions:
Glycosylation: This reaction occurs naturally in the cellular environment where the antibody is produced.
Deamidation: This can occur under physiological conditions and can be accelerated by changes in pH and temperature.
Oxidation: This reaction can be induced by exposure to light and oxygen.
Major Products Formed: The major products formed from these reactions include various isoforms of the antibody, which can have different levels of activity and stability .
Vergleich Mit ähnlichen Verbindungen
Ipilimumab: Another immune checkpoint inhibitor that targets cytotoxic T-lymphocyte-associated protein 4 (CTLA-4).
Pembrolizumab: Similar to nivolumab, it targets the PD-1 receptor but has different binding properties and clinical applications.
Uniqueness of this compound: this compound is unique in its ability to target the PD-1 receptor with high specificity and affinity, making it highly effective in enhancing the immune response against cancer cells . Its use in combination therapies has shown promising results in improving patient outcomes .
Eigenschaften
CAS-Nummer |
946414-94-4 |
|---|---|
Molekularformel |
C6362H9862N1712O1995S42 |
Molekulargewicht |
143599.39 g·mol−1 |
Synonyme |
Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN; |
Herkunft des Produkts |
United States |
Q1: What is the mechanism of action of Nivolumab?
A1: this compound is a fully human, immunoglobulin G4 (IgG4), programmed cell death-1 (PD-1) immune checkpoint inhibitor antibody. [] It binds to the PD-1 receptor on T cells, blocking its interaction with ligands PD-L1 and PD-L2. This inhibition prevents the deactivation of T cells, thereby restoring their ability to recognize and attack tumor cells. []
Q2: What are the downstream effects of PD-1 inhibition by this compound?
A2: By blocking the PD-1 pathway, this compound enables T cell activation and promotes an anti-tumor immune response. This can lead to increased infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, increased production of interferon-gamma (IFN-γ) stimulated cytokines, and ultimately, tumor regression. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: While the specific molecular formula and weight are not mentioned in the provided abstracts, this compound is a large protein molecule, specifically a monoclonal antibody of the IgG4 subclass. Its structure is complex and not easily defined by a simple formula like small molecule drugs.
Q4: Is there research on improving the physicochemical properties of this compound for subcutaneous injection?
A4: Yes, recent research explores using machine learning to engineer this compound variants with improved properties for subcutaneous delivery. One variant exhibited a 10°C higher melting temperature and enhanced aggregation resistance under heat stress compared to the original this compound. []
Q5: Has this compound demonstrated efficacy in preclinical models?
A9: Preclinical studies utilizing a murine version of an enhanced potency oncolytic Herpes Simplex Virus (HSV) expressing human GM-CSF and the gibbon ape leukemia virus membrane R- glycoprotein (GALV-GP R-), in combination with an anti-mouse-PD-1 antibody, demonstrated enhanced regression of both injected and un-injected tumors in mice. [] This suggests a potential synergistic effect when combining this compound with other immunotherapeutic approaches.
Q6: What are the known mechanisms of resistance to this compound?
A10: While the provided research does not offer a detailed analysis of this compound resistance mechanisms, it highlights that alterations in driver oncogenes, such as EGFR and ALK, are associated with a poor prognosis in NSCLC patients receiving this compound. [] This suggests that these oncogenic pathways might contribute to resistance. Further research is needed to elucidate the specific mechanisms underlying resistance to this compound.
Q7: What are the common adverse effects associated with this compound?
A11: Although this Q&A focuses on scientific aspects and not side effects, it's important to note that, like all medications, this compound can cause adverse effects. The provided research mentions several immune-related adverse events (irAEs), including colitis [], hypothyroidism [, , ], liver dysfunction [, , ], pneumonitis [, ], nephritis [], rash [], hypersensitivity reactions [], infusion reactions [], diabetic ketoacidosis [], vitiligo [], and psoriasis with psoriatic arthritis. [] It also highlights the risk of acute graft-versus-host disease (GVHD) in patients who received allogeneic stem cell transplantation. [] In the context of combined treatment with this compound and ipilimumab, higher rates of dermatologic, hepatic, and cardiovascular toxicities were observed. []
Q8: Are there efforts to improve this compound delivery to specific targets?
A12: While the provided research doesn't focus on targeted delivery strategies, engineering this compound for subcutaneous injection aims to enhance patient convenience and potentially impact pharmacokinetic properties. [] This could indirectly influence drug delivery and distribution in the body.
Q9: Are there any biomarkers under investigation to predict this compound efficacy?
A13: Research is ongoing to identify reliable biomarkers for this compound response. While tumor PD-L1 expression has shown limited predictive value, other potential markers, such as tumor mutational burden (TMB), are being investigated. [, ] Additionally, early changes in tumor size and circulating immune cells during this compound treatment are being explored as potential predictors of response. [, ]
Q10: What analytical methods are used to characterize this compound?
A10: Although specific details about analytical methods are not extensively discussed in the provided abstracts, several techniques are likely employed for characterizing and quantifying this compound. These may include:
- ELISA (Enzyme-Linked Immunosorbent Assay): To measure this compound concentration in biological fluids like serum and cerebrospinal fluid. []
- Flow cytometry: To analyze immune cell populations and activation status in blood and tumor biopsies. [, ]
- Immunohistochemistry (IHC): To assess the expression of this compound targets, such as PD-1 and its ligands, and other immune markers in tumor tissues. [, ]
- Gene expression profiling: Techniques like RNA sequencing are used to analyze changes in gene expression associated with this compound treatment, particularly focusing on immune-related genes and pathways. [, ]
Q11: What research infrastructure supports this compound development?
A15: The development of this compound is supported by a global network of academic institutions, pharmaceutical companies, and clinical trial sites. Notably, the International Immuno-Oncology Network (II-ON) plays a crucial role in advancing research on this compound and other immunotherapies. This network facilitates collaboration and knowledge sharing to accelerate the development of novel cancer treatments. []
Q12: What are some milestones in this compound's development?
A12: Key milestones in the development and approval of this compound include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


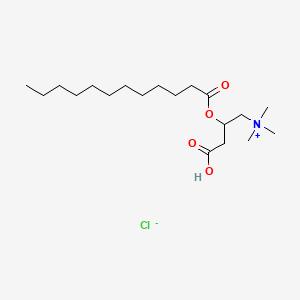
![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)
